molecular formula C23H26N2O4 B5425616 1-[(1R,2R)-1-amino-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-3-(1,3-benzodioxol-5-yl)propan-1-one

1-[(1R,2R)-1-amino-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-3-(1,3-benzodioxol-5-yl)propan-1-one

Cat. No.: B5425616
M. Wt: 394.5 g/mol
InChI Key: USLKMLJIOFWGNL-YADHBBJMSA-N
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Description

1-[(1R,2R)-1-amino-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-3-(1,3-benzodioxol-5-yl)propan-1-one is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R,2R)-1-amino-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-3-(1,3-benzodioxol-5-yl)propan-1-one involves multiple steps, each requiring specific reagents and conditions. A common synthetic route may include the following steps:

    Formation of the spirocyclic intermediate: This step involves the cyclization of an appropriate precursor to form the spirocyclic core. The reaction conditions typically include the use of a strong base and a suitable solvent.

    Introduction of the amino and hydroxy groups: The amino and hydroxy groups are introduced through nucleophilic substitution reactions. Common reagents for these steps include amines and alcohols.

    Coupling with the benzodioxolyl group: The final step involves the coupling of the spirocyclic intermediate with a benzodioxolyl-containing reagent. This step may require the use of a coupling agent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(1R,2R)-1-amino-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-3-(1,3-benzodioxol-5-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides, amines

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted amines or amides

Scientific Research Applications

1-[(1R,2R)-1-amino-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-3-(1,3-benzodioxol-5-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Chemical Biology: The compound is utilized in chemical biology to probe the interactions between small molecules and biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-[(1R,2R)-1-amino-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-3-(1,3-benzodioxol-5-yl)propan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(1R,2R)-1-amino-2-hydroxycyclohexyl]-3-(1,3-benzodioxol-5-yl)propan-1-one
  • **1-[(1R,2R)-1-amino-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-3-(1,3-benzodioxol-4-yl)propan-1-one

Uniqueness

1-[(1R,2R)-1-amino-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-3-(1,3-benzodioxol-5-yl)propan-1-one is unique due to its spirocyclic structure, which imparts specific stereochemical properties and biological activities. The presence of both amino and hydroxy groups allows for diverse chemical modifications and interactions with biological targets.

Properties

IUPAC Name

1-[(1R,2R)-1-amino-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-3-(1,3-benzodioxol-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c24-21-16-3-1-2-4-17(16)23(22(21)27)9-11-25(12-10-23)20(26)8-6-15-5-7-18-19(13-15)29-14-28-18/h1-5,7,13,21-22,27H,6,8-12,14,24H2/t21-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLKMLJIOFWGNL-YADHBBJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(C(C3=CC=CC=C23)N)O)C(=O)CCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12[C@H]([C@@H](C3=CC=CC=C23)N)O)C(=O)CCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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